2-methyl-7-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzoxazine
Overview
Description
2-methyl-7-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzoxazine is a heterocyclic compound with a unique chemical structure. It has gained significant attention in recent years due to its potential applications in various scientific research fields.
Mechanism of Action
The mechanism of action of 2-methyl-7-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzoxazine is not fully understood. However, it is believed to exert its antibacterial and antifungal effects by inhibiting the synthesis of essential cell wall components. It has also been shown to act as an acetylcholinesterase inhibitor, which is a key enzyme involved in the breakdown of the neurotransmitter acetylcholine. This property may be responsible for its potential use in the treatment of neurological disorders.
Biochemical and Physiological Effects:
2-methyl-7-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzoxazine has been shown to have several biochemical and physiological effects. It has been shown to inhibit the growth of several bacterial and fungal strains, including Staphylococcus aureus and Candida albicans. It has also been shown to improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease.
Advantages and Limitations for Lab Experiments
One of the main advantages of 2-methyl-7-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzoxazine is its broad-spectrum antibacterial and antifungal activity. This makes it a valuable tool for researchers studying infectious diseases. However, one of the limitations of this compound is its limited solubility in water, which can make it difficult to work with in certain experiments.
Future Directions
There are several future directions for the study of 2-methyl-7-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzoxazine. One potential direction is the investigation of its potential use in the treatment of other neurological disorders such as Huntington's disease and multiple sclerosis. Another direction is the development of more efficient synthesis methods that can produce larger quantities of the compound. Additionally, further studies are needed to fully understand the mechanism of action of 2-methyl-7-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzoxazine and its potential applications in various scientific research fields.
Scientific Research Applications
2-methyl-7-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzoxazine has shown great potential in various scientific research fields. It has been studied extensively for its antibacterial and antifungal properties. It has also been investigated for its potential use as a ligand in metal-catalyzed reactions. Furthermore, it has shown promising results in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
properties
IUPAC Name |
2-methyl-7-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzoxazine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F3NO/c1-6-5-14-8-3-2-7(10(11,12)13)4-9(8)15-6/h2-4,6,14H,5H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWVJNARPWQAWGI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNC2=C(O1)C=C(C=C2)C(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F3NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101190427 | |
Record name | 3,4-Dihydro-2-methyl-7-(trifluoromethyl)-2H-1,4-benzoxazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101190427 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-methyl-7-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzoxazine | |
CAS RN |
1195534-16-7 | |
Record name | 3,4-Dihydro-2-methyl-7-(trifluoromethyl)-2H-1,4-benzoxazine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1195534-16-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3,4-Dihydro-2-methyl-7-(trifluoromethyl)-2H-1,4-benzoxazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101190427 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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